Retained Antiviral Potency Against Drug-Resistant HIV-1 Mutant Compared to the 6-Bromo Isomer
In a direct comparative study of multi-substituted quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs), the 8-bromo-substituted analog demonstrated complete retention of antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus. In stark contrast, the 6-bromo positional isomer suffered a significant loss of potency against the same drug-resistant mutant [1]. This finding positions the 8-bromo configuration as the superior choice for programs targeting resistance-prone viral enzymes.
| Evidence Dimension | Retention of antiviral effectiveness against drug-resistant HIV-1 (IN A128T mutant) |
|---|---|
| Target Compound Data | Retained full effectiveness |
| Comparator Or Baseline | 6-bromo positional isomer |
| Quantified Difference | The 6-bromo analog suffered a significant loss of potency, while the 8-bromo analog showed no loss of effectiveness (qualitative endpoint reported). |
| Conditions | Antiviral assay using HIV-1 NL4-3 virus with an engineered A128T substitution in the integrase coding region, performed in a single replication cycle assay. |
Why This Matters
This data directly answers the question of which bromo-regioisomer to select for research programs targeting drug-resistant HIV-1, eliminating the risk of using an inactive compound.
- [1] Dinh, L.P.; Sun, J.; Glenn, C.D.; Patel, K.; Pigza, J.A.; Donahue, M.G.; Yet, L.; Kessl, J.J. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14, 1466. View Source
